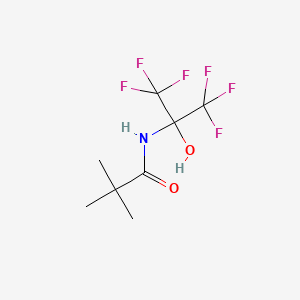

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,2-dimethylpropanamide

Description

N-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,2-dimethylpropanamide (CAS: 52786-32-0), also known as S(PFH-OH)-8007, is a metabolite of the insecticide broflanilide. Structurally, it features a 2,2-dimethylpropanamide (pivalamide) group linked to a 1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl moiety. This compound is formed via hydroxylation of broflanilide, a meta-diamide pesticide developed to control pests such as Lepidoptera and cockroaches . While broflanilide itself contains 11 fluorine atoms and a bromine substituent, S(PFH-OH)-8007 retains the hexafluoro-hydroxyl group, contributing to its physicochemical properties and moderate insecticidal activity .

Properties

IUPAC Name |

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F6NO2/c1-5(2,3)4(16)15-6(17,7(9,10)11)8(12,13)14/h17H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKVCXURLIDRRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties

Research indicates that compounds containing hexafluoro groups can enhance the efficacy of anticancer drugs. The unique electronic properties of fluorinated compounds can improve interactions with biological targets, potentially leading to more effective treatments for conditions such as acute myeloid leukemia and chronic lymphocytic leukemia .

Anti-inflammatory Agents

Fluorinated compounds have been studied for their anti-inflammatory effects. The incorporation of the hexafluoro group in N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,2-dimethylpropanamide may enhance its ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory medications .

Material Science Applications

Fluorinated Polymers

this compound can be used as a building block in the synthesis of fluorinated polymers. These materials are known for their exceptional chemical resistance and thermal stability. The incorporation of this compound into polymer matrices can lead to advanced materials suitable for harsh environments .

Coatings and Surface Modifications

Due to its hydrophobic nature imparted by the fluorinated moiety, this compound can be utilized in creating coatings that repel water and oils. Such applications are valuable in industries requiring low-friction surfaces or protective coatings against corrosion and wear .

Environmental Applications

Fluorinated Surfactants

The compound's surfactant properties make it suitable for applications in environmental remediation. Fluorinated surfactants are effective in reducing surface tension and can aid in the cleanup of oil spills or other contaminants in water bodies .

Case Studies

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,2-dimethylpropanamide involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hexafluoro groups enhance its binding affinity to specific enzymes and proteins, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Overview

The hexafluoro-2-hydroxypropan-2-yl group is a recurring structural motif in bioactive compounds. Below is a detailed comparison of S(PFH-OH)-8007 with its analogs:

Table 1: Key Features of S(PFH-OH)-8007 and Analogous Compounds

*Note: lists the molecular formula as C₆H₁₂O, but this likely reflects a reporting error. The correct formula is inferred as C₉H₈F₆NO₂ based on structural analysis.

Detailed Analysis

Broflanilide and Metabolites

- Broflanilide: The parent compound contains a bromine atom and trifluoromethyl groups, enhancing its lipophilicity (log P) and target binding. It acts on γ-aminobutyric acid (GABA) receptors, disrupting insect neurotransmission .

- DM-8007 : A demethylated metabolite of broflanilide, DM-8007 exhibits greater insecticidal activity due to improved receptor interaction .

- S(PFH-OH)-8007 : Hydroxylation reduces lipophilicity compared to broflanilide, resulting in lower bioactivity. However, the hexafluoro-hydroxyl group may improve solubility for renal excretion .

SR1001

- A synthetic RORα/γ inverse agonist, SR1001 incorporates the hexafluoro-hydroxyl group alongside a sulfamoyl-thiazole scaffold. It suppresses TH17 cell differentiation and autoimmune responses, with nanomolar potency across immune cells (IC₅₀: 2–21 nM) . Unlike S(PFH-OH)-8007, SR1001 targets nuclear receptors rather than ion channels.

YLT26

- This cinnamide derivative combines the hexafluoro-hydroxyl group with a trimethoxyphenyl acrylamide structure. YLT26 induces apoptosis in breast cancer cells via ROS-mitochondrial pathways, demonstrating selective cytotoxicity (IC₅₀: ~1 μM in 4T1 cells) . Its fluorine-rich structure enhances metabolic stability compared to non-fluorinated analogs.

Roflumilast

- A benzamide-based PDE4 inhibitor, roflumilast lacks the hexafluoro-hydroxyl group but shares an amide bond. It is 100-fold more potent than older PDE4 inhibitors (e.g., rolipram) due to its difluoromethoxy substituent, which optimizes enzyme binding .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Broflanilide and DM-8007 exhibit high log P values (>5), favoring insect cuticle penetration.

- Metabolic Stability : Fluorine atoms in SR1001 and YLT26 enhance resistance to oxidative metabolism, extending half-life in vivo .

- Solubility : The hexafluoro-hydroxyl group improves aqueous solubility in YLT26 and SR1001 compared to fully halogenated analogs .

Biological Activity

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,2-dimethylpropanamide is a fluorinated compound with potential applications in pharmaceuticals and material sciences. Its unique structure includes a hexafluoroisopropanol moiety which may impart distinct biological activities. This article explores the biological activity of this compound through various studies and data analysis.

- Molecular Formula : C₁₅H₁₁F₆N₃O₃S

- Molecular Weight : 399.31 g/mol

- IUPAC Name : N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide

- CAS Number : 76856-51-4

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Anti-inflammatory Effects

Research has indicated that compounds with similar fluorinated structures exhibit anti-inflammatory properties. For instance:

- A study demonstrated that fluorinated compounds can significantly inhibit the production of pro-inflammatory cytokines in vitro and reduce edema in animal models .

2. Antimicrobial Activity

Fluorinated compounds are known for their enhanced antimicrobial properties due to increased lipophilicity:

- A comparative study showed that derivatives of hexafluoro compounds displayed higher antimicrobial activity against Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .

3. Cytotoxicity and Cancer Research

Preliminary studies suggest potential cytotoxic effects against cancer cell lines:

- In vitro assays revealed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways .

Case Study 1: Anti-inflammatory Mechanism

A study focusing on the anti-inflammatory mechanisms of similar compounds found that they reduced carrageenan-induced paw edema in rats by modulating COX and LOX pathways. The effectiveness was comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, hexafluoro derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting a potent antimicrobial effect attributed to their unique chemical structure .

Data Tables

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,2-dimethylpropanamide?

Answer:

The compound is typically synthesized via multi-step coupling reactions. Key steps include:

- Amide bond formation : Use of coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to activate carboxylic acids for nucleophilic attack by amines (e.g., hexafluoro-hydroxyphenyl derivatives) .

- Intermediate isolation : For example, tert-butyl carbamate-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by recrystallization to isolate free amines .

- Final coupling : Reaction of activated acids (e.g., 2-(2-nitrophenyl)acetic acid) with the hexafluoro-hydroxy-containing amine under mild conditions (room temperature, 3 hours) .

Advanced: How can reaction yields be optimized for introducing the hexafluoro-hydroxy group during synthesis?

Answer:

Optimization strategies include:

- Stoichiometric adjustments : Ensuring a 1.2–1.5 molar excess of the hexafluoro-hydroxy precursor to drive the reaction to completion .

- Solvent selection : Polar aprotic solvents like DCM or DMF enhance solubility of fluorinated intermediates .

- Temperature control : Maintaining temperatures below 25°C to prevent decomposition of sensitive fluorinated intermediates .

- Purification techniques : Use of recrystallization (e.g., hexane/ethyl acetate mixtures) or column chromatography to isolate high-purity products .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon backbone integrity. For example, the hexafluoro-hydroxy group’s quaternary carbon appears as a distinct singlet in ¹³C NMR .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98%) via reverse-phase HPLC with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., 477.40 g/mol for related derivatives) .

Advanced: How can researchers resolve discrepancies in NMR data for structurally similar derivatives?

Answer:

- Variable-temperature NMR : Resolve overlapping peaks caused by conformational exchange or hydrogen bonding (e.g., hydroxyl protons in hexafluoro-hydroxy groups) .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to suppress solvent interference in ¹H NMR .

- 2D NMR techniques : HSQC (heteronuclear single quantum coherence) and HMBC (heteronuclear multiple bond correlation) to assign ambiguous carbon-proton correlations .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of airborne particles .

- First-aid measures : Immediate rinsing with water for 15 minutes upon eye/skin contact .

Advanced: How can in vivo toxicity be assessed for preclinical development?

Answer:

- Rodent models : Dose-ranging studies in mice/rats to determine LD₅₀ and NOAEL (no observed adverse effect level) .

- Pharmacokinetics (PK) : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .

- Histopathology : Post-mortem analysis of liver, kidneys, and lungs for toxicity markers .

Advanced: How to address conflicting bioactivity results across cell lines (e.g., cancer vs. immune cells)?

Answer:

- Assay validation : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) .

- Orthogonal assays : Combine proliferation assays (MTT) with apoptosis markers (Annexin V/PI staining) to confirm mechanism .

- Purity verification : Re-test compound purity via HPLC to rule out degradation products .

Advanced: What strategies mitigate stability issues of the hexafluoro-hydroxy group in aqueous solutions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.